Cas no 457960-43-9 (4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide)

4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide structure
457960-43-9 structure
Product name:4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide
CAS No:457960-43-9
MF:C19H19NO3S
Molecular Weight:341.424063920975
CID:5945558
PubChem ID:741442

4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • 4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide
    • 4-methoxy-N-phenethylnaphthalene-1-sulfonamide
    • 1-Naphthalenesulfonamide, 4-methoxy-N-(2-phenylethyl)-
    • AG-690/15438171
    • 457960-43-9
    • Oprea1_491105
    • SR-01000485434
    • SR-01000485434-1
    • AKOS000599325
    • 4-methoxy-N-(2-phenylethyl)-1-naphthalenesulfonamide
    • Z57472859
    • EU-0010615
    • F1018-1570
    • Oprea1_623696
    • インチ: 1S/C19H19NO3S/c1-23-18-11-12-19(17-10-6-5-9-16(17)18)24(21,22)20-14-13-15-7-3-2-4-8-15/h2-12,20H,13-14H2,1H3
    • InChIKey: OHUUSTNABZPUJD-UHFFFAOYSA-N
    • SMILES: C1(S(NCCC2=CC=CC=C2)(=O)=O)=C2C(C=CC=C2)=C(OC)C=C1

計算された属性

  • 精确分子量: 341.10856464g/mol
  • 同位素质量: 341.10856464g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 24
  • 回転可能化学結合数: 6
  • 複雑さ: 481
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 63.8Ų
  • XLogP3: 4.1

じっけんとくせい

  • 密度みつど: 1.239±0.06 g/cm3(Predicted)
  • Boiling Point: 537.5±60.0 °C(Predicted)
  • 酸度系数(pKa): 12.12±0.50(Predicted)

4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1018-1570-75mg
4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide
457960-43-9 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F1018-1570-15mg
4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide
457960-43-9 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1018-1570-20mg
4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide
457960-43-9 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1018-1570-20μmol
4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide
457960-43-9 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1018-1570-40mg
4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide
457960-43-9 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1018-1570-2μmol
4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide
457960-43-9 90%+
2μl
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Life Chemicals
F1018-1570-30mg
4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide
457960-43-9 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1018-1570-3mg
4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide
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Life Chemicals
F1018-1570-10μmol
4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide
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10μl
$69.0 2023-05-17
Life Chemicals
F1018-1570-5mg
4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide
457960-43-9 90%+
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$69.0 2023-05-17

4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide 関連文献

4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamideに関する追加情報

Introduction to 4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide (CAS No. 457960-43-9)

4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide, identified by the CAS number 457960-43-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to the class of sulfonamides, which are well-known for their diverse biological activities and utility in medicinal chemistry. The structural features of this molecule, including the presence of a naphthalene core, a methoxy group, and an N-(2-phenylethyl) substituent, contribute to its unique chemical properties and potential applications.

The naphthalene ring system is a common motif in many biologically active molecules due to its ability to engage in π-stacking interactions and hydrophobic effects, which are crucial for binding to biological targets. In 4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide, the methoxy group at the 4-position of the naphthalene ring introduces a hydroxyl moiety that can participate in hydrogen bonding, enhancing the compound's solubility and interaction with polar biological environments. The N-(2-phenylethyl) group adds another layer of structural complexity, potentially influencing both the electronic distribution and steric properties of the molecule.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies suggest that 4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide may exhibit inhibitory activity against various enzymes and receptors, making it a promising candidate for further pharmacological investigation. The sulfonamide moiety, in particular, is known to be a key pharmacophore in many drugs targeting bacterial infections, inflammation, and even cancer.

In the context of drug discovery, the synthesis of derivatives of 4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide has been explored to optimize its pharmacokinetic and pharmacodynamic properties. Researchers have employed various synthetic strategies, including Suzuki-Miyaura cross-coupling reactions and palladium-catalyzed transformations, to modify the structure while retaining its core scaffold. These efforts have led to the identification of novel analogs with enhanced potency and selectivity.

The biological activity of 4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide has been preliminarily assessed through in vitro assays. Initial findings indicate potential interactions with enzymes such as cytochrome P450 family members, which play a critical role in drug metabolism. Additionally, the compound may interact with membrane-bound receptors involved in signal transduction pathways, suggesting its utility in modulating cellular processes.

One of the most intriguing aspects of this compound is its potential application in oncology research. Naphthalene derivatives have been studied extensively for their antitumor properties, and modifications such as those seen in 4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide could enhance its ability to disrupt cancer cell proliferation. Preclinical studies are ongoing to evaluate its efficacy in animal models and to identify potential therapeutic windows for clinical translation.

The synthesis and characterization of 4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide also highlight the importance of green chemistry principles in modern drug development. Researchers are increasingly focusing on sustainable synthetic routes that minimize waste and reduce environmental impact. Techniques such as flow chemistry and biocatalysis are being integrated into the production process to achieve these goals.

Furthermore, the development of new analytical methods has improved our ability to study complex mixtures containing 4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) allows for precise quantification and structural elucidation, ensuring that researchers can accurately assess sample purity and stability.

The future direction of research on 4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide will likely involve interdisciplinary collaborations between synthetic chemists, biochemists, and pharmacologists. By combining experimental data with computational modeling, scientists can gain deeper insights into the molecular mechanisms underlying its biological effects. This holistic approach will be essential for translating laboratory findings into effective therapeutic agents.

In conclusion,4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide (CAS No. 457960-43-9) represents a fascinating subject of study with significant potential in pharmaceutical applications. Its unique structural features and preliminary biological activity make it a valuable compound for further investigation. As research continues to uncover new therapeutic targets and innovative synthetic methodologies,4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide is poised to play an important role in the development of next-generation drugs.

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